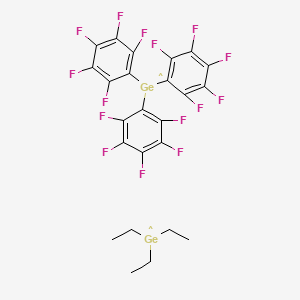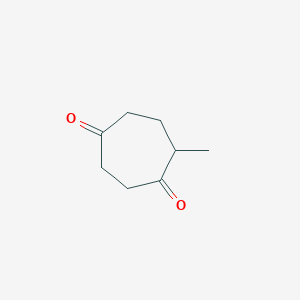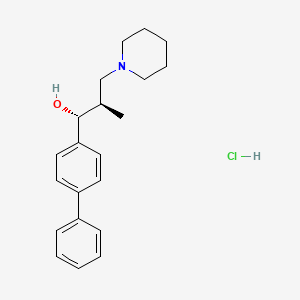
Triethylgermyl--tris(pentafluorophenyl)germyl (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylgermyl–tris(pentafluorophenyl)germyl (1/1) is a compound that features a unique combination of germanium and fluorinated phenyl groups. This compound is of interest due to its potential applications in various fields, including materials science, catalysis, and organometallic chemistry. The presence of both triethylgermyl and tris(pentafluorophenyl)germyl groups imparts distinctive chemical properties to the compound, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethylgermyl–tris(pentafluorophenyl)germyl (1/1) typically involves the reaction of triethylgermyl chloride with tris(pentafluorophenyl)germane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for Triethylgermyl–tris(pentafluorophenyl)germyl (1/1) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Triethylgermyl–tris(pentafluorophenyl)germyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of germanium oxides.
Reduction: Formation of germanium hydrides.
Substitution: Formation of substituted germanium compounds with various functional groups.
Scientific Research Applications
Triethylgermyl–tris(pentafluorophenyl)germyl (1/1) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Triethylgermyl–tris(pentafluorophenyl)germyl (1/1) involves its interaction with molecular targets through its germanium and fluorinated phenyl groups. These interactions can lead to the formation of stable complexes with various substrates, facilitating catalytic processes. The compound’s unique structure allows it to participate in electron transfer reactions, making it an effective catalyst in certain chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in various catalytic applications.
Tris(pentafluoroethyl)germane: Exhibits similar reactivity patterns and is used in hydrogermylation reactions.
Uniqueness
Triethylgermyl–tris(pentafluorophenyl)germyl (1/1) is unique due to the combination of triethylgermyl and tris(pentafluorophenyl)germyl groups, which imparts distinctive chemical properties. This combination allows for a broader range of reactivity and applications compared to similar compounds that contain only one type of functional group.
Properties
CAS No. |
59871-30-6 |
|---|---|
Molecular Formula |
C24H15F15Ge2 |
Molecular Weight |
733.6 g/mol |
InChI |
InChI=1S/C18F15Ge.C6H15Ge/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33;1-4-7(5-2)6-3/h;4-6H2,1-3H3 |
InChI Key |
NQSWAFLISHHLAI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)CC.C1(=C(C(=C(C(=C1F)F)[Ge](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14596207.png)

methanone](/img/structure/B14596231.png)

![9a-Hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carbohydrazide](/img/structure/B14596240.png)
![5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14596248.png)
![Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]-](/img/structure/B14596261.png)

phosphanium bromide](/img/structure/B14596271.png)
![{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid](/img/structure/B14596279.png)
![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)

![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)
![Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14596312.png)
